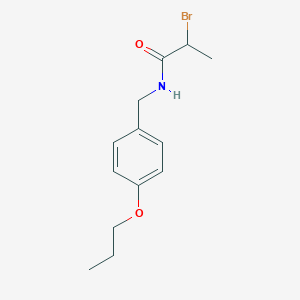

2-Bromo-N-(4-propoxybenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

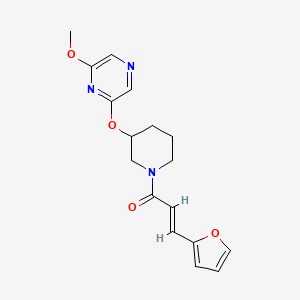

2-Bromo-N-(4-propoxybenzyl)propanamide is a chemical compound with the molecular formula C13H18BrNO2 . It has a molecular weight of 300.19 . This compound is used in Ni-pybox catalyzed asymmetric Negishi couplings .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(4-propoxybenzyl)propanamide can be represented by the SMILES notation: CCCOc1ccc(CNC(C©[Br])=O)cc1 . This notation provides a way to represent the structure of the compound in a linear string of symbols.Applications De Recherche Scientifique

Analytical Method Development

A study presented a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a related compound, highlighting the importance of analytical techniques in identifying and quantifying chemical substances in biological matrices. This approach could be applicable to 2-Bromo-N-(4-propoxybenzyl)propanamide for forensic and toxicological analysis (Poklis et al., 2014).

Material Science and Electrochemistry

Research into 4-bromobenzyl isocyanate, a compound with a structural moiety similar to 2-Bromo-N-(4-propoxybenzyl)propanamide, revealed its potential as an electrolyte additive for lithium-ion batteries. Such compounds can improve charge/discharge performance and provide overcharge protection, indicating the relevance of bromobenzyl derivatives in developing advanced battery technologies (Korepp et al., 2007).

Organic Synthesis and Catalysis

A study on the one-electron cleavage of benzylic bromides at palladium and palladized cathodes demonstrated the generation and immobilization of benzyl radicals onto solid interfaces. This research highlights the utility of bromobenzyl compounds in synthetic organic chemistry, particularly in catalysis and material modification processes (Jouikov & Simonet, 2010).

Drug Discovery and Biochemistry

Compounds with bromophenol moieties have been investigated for their inhibitory properties against human enzymes, such as carbonic anhydrases. These studies provide a foundation for the potential application of bromobenzyl derivatives, like 2-Bromo-N-(4-propoxybenzyl)propanamide, in the development of new therapeutic agents (Balaydın et al., 2012).

Environmental Science

Research into the mechanisms of dioxin formation from the high-temperature oxidation of bromophenols contributes to understanding the environmental impact of brominated compounds. This knowledge is crucial for assessing the ecological risks associated with the use and disposal of such chemicals (Evans & Dellinger, 2005).

Propriétés

IUPAC Name |

2-bromo-N-[(4-propoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-3-8-17-12-6-4-11(5-7-12)9-15-13(16)10(2)14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHFRFXQRNLSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4-propoxybenzyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)

![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)

![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)

![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2842659.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)

![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)